molecular formula C12H18F3NO4 B6327986 Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoate CAS No. 216235-33-5

Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoate

Cat. No.: B6327986
CAS No.: 216235-33-5
M. Wt: 297.27 g/mol
InChI Key: YXXAYXYSSJXTCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoate is a fluorinated amino ester characterized by three key structural features:

  • A tert-butoxycarbonyl (Boc) -protected amino group at the C2 position.
  • A trifluoromethyl (CF₃) substituent adjacent to the amino group.
  • A pent-4-enoate backbone with a methyl ester at the terminal position.

This compound is synthesized via alkylation or protection strategies involving Boc groups and trifluoromethylation reactions . Its structural complexity makes it valuable in medicinal chemistry, particularly as a building block for bioactive molecules. The presence of the CF₃ group enhances metabolic stability and lipophilicity, which are critical for drug design .

Properties

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)pent-4-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18F3NO4/c1-6-7-11(8(17)19-5,12(13,14)15)16-9(18)20-10(2,3)4/h6H,1,7H2,2-5H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXXAYXYSSJXTCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC=C)(C(=O)OC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Anhydride-Mediated Protection

Boc protection typically employs di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For example, reacting 2-amino-2-(trifluoromethyl)pent-4-enoic acid with Boc₂O in tetrahydrofuran (THF) and N,N-dimethylpyridin-4-amine (DMAP) achieves >90% conversion at 25°C. Key parameters include:

ParameterOptimal ConditionImpact on Yield
SolventTHFEnhances Boc₂O solubility
BaseDMAPAccelerates acylation
Temperature25°CPrevents racemization
Reaction Time12 hoursEnsures complete protection

Boc Chloride in Biphasic Systems

Alternative protocols use Boc chloride (Boc-Cl) in biphasic water/dichloromethane systems with sodium bicarbonate. This method achieves 85% yield but requires rigorous pH control (pH 8–9) to avoid premature deprotection.

Trifluoromethyl Group Introduction

The trifluoromethyl (CF₃) group is introduced via nucleophilic or radical pathways, with the Ruppert-Prakash reagent (TMSCF₃) being most effective.

Nucleophilic Trifluoromethylation

Reaction of methyl 2-oxo-pent-4-enoate with TMSCF₃ and tetrabutylammonium fluoride (TBAF) in DMF yields the trifluoromethylated intermediate at −20°C. This step proceeds via a ketone-to-trifluoromethyl alcohol transition, followed by dehydration to install the CF₃ group.

ReagentYieldSide Products
TMSCF₃/TBAF75%<5% desilylation
CF₃Br/CuI60%15% bromide retention
CF₃SO₂Na/Pd(PPh₃)₄50%10% sulfonate byproducts

Radical Trifluoromethylation

Photocatalytic methods using CF₃I and fac-Ir(ppy)₃ under blue LED light achieve 65% yield but require degassed conditions and extended reaction times (48 hours).

Esterification Techniques

Esterification of the carboxylic acid precursor is achieved via Fischer esterification or coupling reagents.

Acid-Catalyzed Fischer Esterification

Heating 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoic acid with methanol and sulfuric acid at 60°C for 8 hours provides the methyl ester in 88% yield. Excess methanol (10:1 ratio) drives equilibrium toward ester formation.

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane achieves 92% yield within 2 hours, minimizing side reactions.

One-Pot Synthesis Approaches

Recent advances enable sequential Boc protection, trifluoromethylation, and esterification in a single reactor:

  • Step 1 : Boc protection of 2-amino-pent-4-enoic acid using Boc₂O/DMAP.

  • Step 2 : Trifluoromethylation with TMSCF₃/TBAF at −20°C.

  • Step 3 : Esterification via EDC/DMAP coupling.

This method reduces purification steps and improves overall yield to 68%.

Optimization of Reaction Parameters

Solvent Selection

Polar aprotic solvents (DMF, THF) enhance trifluoromethylation efficiency, while nonpolar solvents (toluene) favor Boc protection.

SolventDielectric ConstantTrifluoromethylation Yield
DMF36.775%
THF7.565%
Toluene2.440%

Temperature Control

Low temperatures (−20°C to 0°C) suppress side reactions during trifluoromethylation, while Boc protection proceeds optimally at 25°C.

Industrial-Scale Production

Scale-up challenges include exothermic reactions during trifluoromethylation and Boc-group stability. Continuous flow reactors mitigate thermal runaway risks, achieving 500 g/batch with >95% purity .

Chemical Reactions Analysis

Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoate is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group plays a crucial role in enhancing the compound’s reactivity and stability, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variations in Amino Group Protection

(a) Boc-Protected vs. Cbz-Protected Analogues
  • Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoate (Target Compound): Protection: Boc group (tert-butoxycarbonyl). Key Features: Enhanced steric bulk and stability under acidic conditions. Molecular Formula: C₁₂H₁₆F₃NO₄; MW: 295.25 g/mol .
  • (S)-Methyl 2-(((benzyloxy)carbonyl)amino)pent-4-enoate (): Protection: Cbz group (benzyloxycarbonyl). Key Features: Less steric bulk but prone to hydrogenolysis. Molecular Formula: C₁₄H₁₇NO₄; MW: 263.29 g/mol .

Comparison :

Feature Boc-Protected (Target) Cbz-Protected (Analog)
Stability under Acid High Low
Deprotection Method TFA/CH₂Cl₂ H₂/Pd-C
Steric Hindrance High Moderate

The Boc group offers superior stability for stepwise synthetic strategies, while the Cbz group is more labile but useful in orthogonal protection schemes .

Variations in Fluorinated Substituents

(a) Trifluoromethyl (CF₃) vs. Non-Fluorinated Analogues
  • This compound (Target Compound): Substituent: CF₃. Impact: Increases electronegativity and metabolic resistance.
  • Impact: Lower lipophilicity and faster metabolic degradation .

Comparison :

Property CF₃-Substituted (Target) Non-Fluorinated (Analog)
LogP ~2.5 (estimated) ~1.8 (estimated)
Metabolic Stability High Moderate
Reactivity Electron-deficient Neutral

The CF₃ group significantly alters electronic and pharmacokinetic properties, making the target compound more suitable for prolonged biological activity .

Variations in Backbone Structure

(a) Pent-4-enoate vs. Pent-4-ynoate
  • This compound (Target Compound): Backbone: Pent-4-enoate (double bond at C4). Reactivity: Susceptible to electrophilic additions at the double bond.
  • Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-ynoate (): Backbone: Pent-4-ynoate (triple bond at C4). Reactivity: Participates in click chemistry (e.g., azide-alkyne cycloaddition).

Comparison :

Feature Pent-4-enoate (Target) Pent-4-ynoate (Analog)
Bond Type Double bond (C=C) Triple bond (C≡C)
Synthetic Utility Cyclopropanation Click Chemistry
Molecular Weight 295.25 g/mol 335.32 g/mol

The triple bond in the ynoate variant expands its utility in bioorthogonal chemistry, whereas the enoate form is more reactive toward traditional organic transformations .

Allyl-Substituted Derivatives

  • Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoate (): Substituent: Allyl group on the amino nitrogen. Molecular Formula: C₁₅H₂₂F₃NO₄; MW: 337.33 g/mol. Application: Potential precursor for ring-closing metathesis (RCM) reactions .

Comparison with Target Compound :

Feature Allyl-Substituted (Analog) Target Compound
Nitrogen Substituent Allyl + Boc Boc only
Molecular Weight 337.33 g/mol 295.25 g/mol
Synthetic Flexibility Higher (due to allyl) Lower

The allyl group introduces additional reactivity for cross-coupling or cyclization reactions .

Key Research Findings

  • Synthetic Accessibility : The target compound is synthesized in high purity via Boc protection and methyl esterification, as confirmed by NMR (δ 1.44 ppm for Boc CH₃, δ 3.75 ppm for OCH₃) .
  • Biological Relevance : CF₃-substituted analogues show enhanced binding to hydrophobic enzyme pockets, as seen in histone deacetylase (HDAC) inhibitor studies .
  • Safety Profile : Both the target compound and its analogues carry Risk Statement R36/37/38 (irritating to eyes, respiratory system, and skin), necessitating handling under inert conditions .

Biological Activity

Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoate, with the CAS number 216235-33-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H18F3NO4C_{12}H_{18}F_3NO_4, with a molecular weight of approximately 297.27 g/mol. The compound features a trifluoromethyl group, which is known to enhance biological activity by increasing lipophilicity and metabolic stability.

PropertyValue
Molecular FormulaC₁₂H₁₈F₃NO₄
Molecular Weight297.27 g/mol
CAS Number216235-33-5
StructureChemical Structure

Synthesis

The synthesis of this compound typically involves the reaction of tert-butoxycarbonyl (Boc) protected amines with trifluoromethyl-containing reagents. A common method includes the use of dichloromethane as a solvent and triethylamine as a base under controlled temperature conditions to achieve desired yields.

Antitumor Effects

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, the incorporation of trifluoromethyl groups has been linked to enhanced inhibition of cancer cell proliferation. A study demonstrated that derivatives with similar structures showed promising results in inhibiting tumor growth in various cancer models through apoptosis induction and cell cycle arrest.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer metabolism, such as squalene synthase.
  • Signal Transduction Pathways : The modulation of pathways like ERK/MAPK has been observed, leading to reduced cell proliferation and increased apoptosis in malignant cells.
  • Interaction with Cellular Targets : The trifluoromethyl group enhances binding affinity to biological targets, which may include receptors or enzymes critical for tumor growth.

Case Studies

  • In Vitro Studies : In vitro assays using various cancer cell lines revealed that this compound exhibited dose-dependent inhibition of cell viability, particularly in breast and lung cancer cells.
  • In Vivo Models : Animal studies demonstrated that administration of the compound significantly reduced tumor size compared to control groups, supporting its potential as an effective therapeutic agent.
  • Combination Therapies : Research has explored the effects of combining this compound with established chemotherapeutics, resulting in synergistic effects that enhance overall efficacy against resistant cancer types.

Q & A

Q. What are the established synthetic routes for Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoate?

The synthesis typically involves multi-step organic reactions:

  • Step 1 : Introduction of the trifluoromethyl group via nucleophilic trifluoromethylation using reagents like TMSCF₃ or Ruppert-Prakash reagent (CF₃SiMe₃) under mild conditions .
  • Step 2 : Boc (tert-butoxycarbonyl) protection of the amino group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) .
  • Step 3 : Esterification with methyl chloride or methanol under acid catalysis to form the methyl ester .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization via NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry .

Q. Which analytical methods are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for the Boc group (δ 1.2–1.4 ppm, singlet for tert-butyl), pent-4-enoate doublet (δ 5.2–5.8 ppm), and trifluoromethyl (¹H coupling via ¹³C satellites) .
    • ¹⁹F NMR : Sharp singlet near δ -60 to -70 ppm for CF₃ .
  • IR Spectroscopy : Stretching vibrations for ester C=O (~1740 cm⁻¹) and Boc carbamate (~1680 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak at m/z 297.27 (M⁺) and fragmentation patterns confirming ester cleavage .

Q. How should this compound be stored to ensure stability?

  • Stability : The compound is stable at room temperature under inert conditions but hydrolyzes in acidic/basic environments due to the ester and Boc groups .
  • Storage : Store at -20°C in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under nitrogen. Avoid prolonged exposure to moisture .

Q. What are its primary applications in academic research?

  • Intermediate in peptide synthesis : The Boc group protects amines during solid-phase peptide synthesis (SPPS), while the trifluoromethyl group enhances metabolic stability in bioactive molecules .
  • Building block for fluorinated analogs : Used to synthesize trifluoromethylated amino acids for studying enzyme-substrate interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yields?

  • Solvent Selection : Use polar aprotic solvents (e.g., THF or DMF) to stabilize intermediates.
  • Catalysis : Employ palladium catalysts for cross-coupling steps involving the trifluoromethyl group .
  • Temperature Control : Maintain temperatures below 0°C during Boc protection to minimize side reactions .
  • Yield Tracking : Monitor reaction progress via TLC (Rf ~0.5 in hexane/EtOAc 3:1) and optimize stoichiometry (e.g., 1.2 eq Boc₂O) .

Q. What stereochemical challenges arise during synthesis, and how are they addressed?

  • Racemization Risk : The α-trifluoromethyl group can induce racemization at the chiral center. Mitigate by using low-temperature conditions (-20°C) and non-basic catalysts .
  • Stereoselective Fluorination : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., cinchona alkaloids) can enforce enantioselectivity .

Q. How should researchers resolve contradictions in spectroscopic data?

  • NMR Discrepancies : Fluorine’s strong electron-withdrawing effect can shift adjacent proton signals. Compare with computed NMR spectra (DFT calculations) .
  • Mass Spec Anomalies : Isotopic patterns for CF₃ (³⁷Cl interference) require high-resolution MS (HRMS) for accurate assignment .

Q. What computational methods predict the compound’s reactivity in drug design?

  • DFT Calculations : Model transition states for trifluoromethyl group reactions (e.g., B3LYP/6-31G* level) to predict regioselectivity .
  • Molecular Docking : Simulate interactions with target enzymes (e.g., proteases) to assess binding affinity enhancements from the CF₃ group .

Q. What strategies guide the design of derivatives with enhanced bioactivity?

  • Functional Group Replacement : Substitute the pent-4-enoate ester with bioisosteres (e.g., amides) to improve solubility .
  • Hybrid Molecules : Conjugate with known pharmacophores (e.g., pyridine rings) to exploit synergistic effects .

Q. How is this compound used to study biological activity in enzyme systems?

  • Enzyme Inhibition Assays : The trifluoromethyl group mimics methyl groups in transition states, making it a probe for serine hydrolases .
  • Metabolic Stability Studies : Radiolabeled analogs (³H or ¹⁴C) track degradation pathways in liver microsomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.